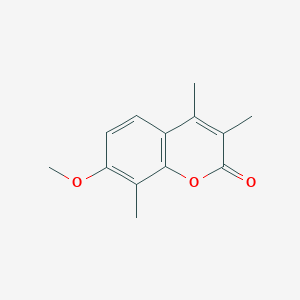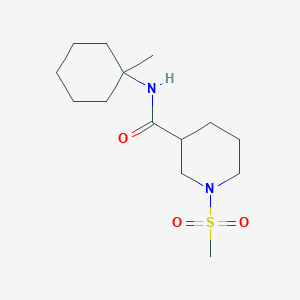![molecular formula C19H25N3O3 B5606375 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-propoxypiperidine](/img/structure/B5606375.png)
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-propoxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation of various aldehydes and acetophenones with acid hydrazides to form Schiff's bases, followed by cyclization to yield 1,3,4-oxadiazole derivatives. For instance, a series of 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones were synthesized from fenbufen, demonstrating significant anti-inflammatory and analgesic activities with low ulcerogenic action (Husain et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this category is often supported by IR, 1H NMR, mass spectrometric data, and elemental analysis. These techniques provide detailed insights into the compound's chemical structure, aiding in the understanding of its functional groups and molecular interactions (Husain et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 1,3,4-oxadiazole derivatives typically includes interactions with various biomolecules, leading to their biological effects. For example, the anti-inflammatory and analgesic properties of these compounds are often attributed to their ability to inhibit COX-1 and COX-2 enzymes, which are crucial in the pathogenesis of pain and inflammation (Husain et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of these compounds can be deduced from their synthesis methods and molecular structures. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations.
Chemical Properties Analysis
Chemical properties, including reactivity towards different chemical agents, stability under various conditions, and interaction with biological targets, are crucial for understanding the compound's potential uses. The selective inhibition of COX-2 over COX-1 by certain derivatives indicates their potential as safer anti-inflammatory agents due to reduced gastrointestinal side effects (Husain et al., 2009).
Eigenschaften
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(3-propoxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-2-13-24-16-9-6-12-22(14-16)18(23)11-10-17-20-19(21-25-17)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMZAOFKRBWIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole](/img/structure/B5606297.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate](/img/structure/B5606308.png)
![3-(2-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5606313.png)
![N-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5606325.png)

![8-[(5-chloro-2-pyridinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5606336.png)
![N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5606341.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5606349.png)
![2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5606364.png)


![N-[4-(difluoromethoxy)phenyl]-2-phenylacetamide](/img/structure/B5606391.png)
![4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5606406.png)
